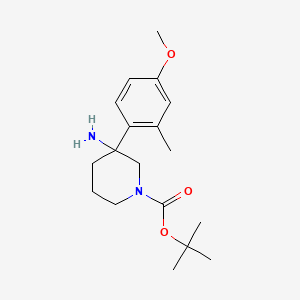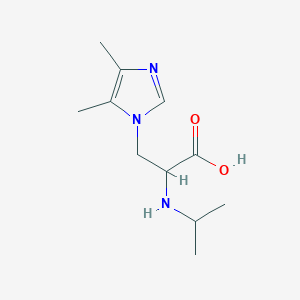
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid: is an organic compound that features a unique structure combining an imidazole ring with an isopropylamino group and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Dimethyl Groups: The 4,5-positions on the imidazole ring can be methylated using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution using isopropylamine.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring and the isopropylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various substituted imidazole and propanoic acid derivatives.
科学研究应用
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: The compound is investigated for its use in the development of new catalysts and chemical intermediates.
作用机制
The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The isopropylamino group can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(4,5-Dimethyl-1h-imidazol-1-yl)propanoic acid: Lacks the isopropylamino group, which may result in different binding properties and biological activity.
2-(Isopropylamino)propanoic acid:
4,5-Dimethyl-1h-imidazole: Lacks both the propanoic acid and isopropylamino groups, making it less versatile in terms of chemical reactions and applications.
Uniqueness
- The combination of the imidazole ring, isopropylamino group, and propanoic acid moiety in 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid provides a unique set of chemical properties and potential applications that are not observed in the similar compounds listed above.
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
3-(4,5-dimethylimidazol-1-yl)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-7(2)13-10(11(15)16)5-14-6-12-8(3)9(14)4/h6-7,10,13H,5H2,1-4H3,(H,15,16) |
InChI 键 |
MGRBKAHVQOFMEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C=N1)CC(C(=O)O)NC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


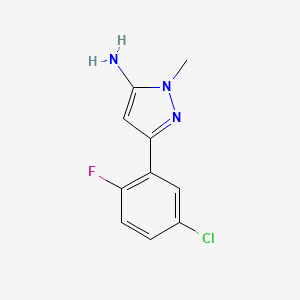
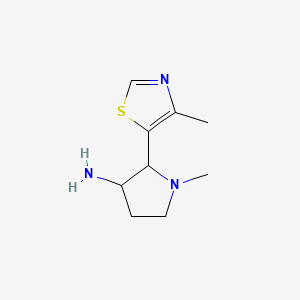
![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)
![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)
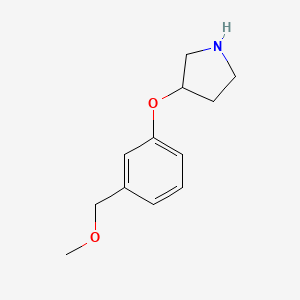
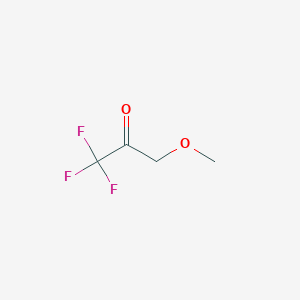
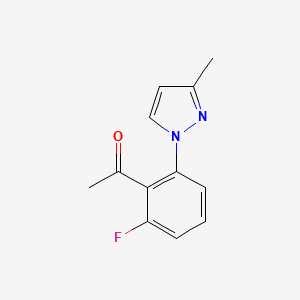

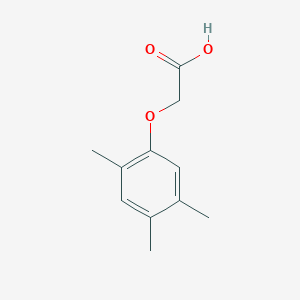
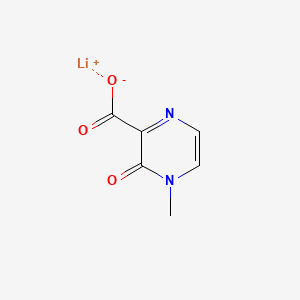
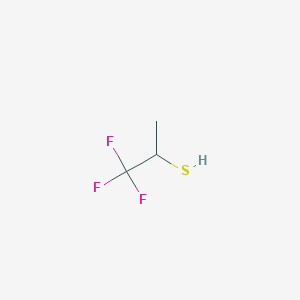
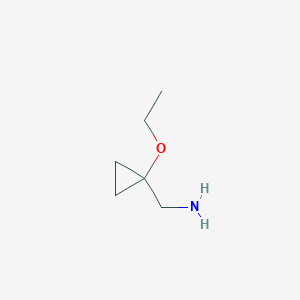
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
